N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide
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Overview
Description
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide is a sophisticated compound known for its utility in various chemical and biological applications. Its intricate structure features an ethanesulfonyl group, a tetrahydroquinoline moiety, a sulfonamide linkage, and a 2-methylpropanamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide typically involves a multi-step procedure:
Step 1: : Synthesis of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline.
Reactants: : 1,2,3,4-tetrahydroquinoline and ethanesulfonyl chloride.
Conditions: : Anhydrous conditions, typically in the presence of a base such as triethylamine at low temperatures.
Step 2: : Formation of the sulfonamide linkage.
Reactants: : 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline and 4-aminophenyl sulfone.
Conditions: : Typically performed in a polar solvent like dimethylformamide (DMF) under mild heating.
Step 3: : Attachment of the 2-methylpropanamide group.
Reactants: : The intermediate product from Step 2 and 2-methylpropanoic anhydride.
Conditions: : Conducted in an inert atmosphere, often using a catalyst such as 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield, purity, and efficiency. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatographic methods are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions including:
Oxidation: : The ethanesulfonyl group can be oxidized further to sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction: : The quinoline moiety can be reduced to its corresponding tetrahydroquinoline derivatives using hydrogenation catalysts.
Substitution: : The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents such as hydrogen peroxide, reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reactions are typically conducted in solvents like DMF, dichloromethane (DCM), or methanol, depending on the desired transformation.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted sulfonamides and amides, which retain the core structure of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biologically, it serves as a probe molecule for studying sulfonamide drug interactions and the activity of amide-containing bioactive compounds. Its ability to form stable complexes with various biological targets makes it valuable in biochemical research.
Medicine
Medically, derivatives of this compound have shown potential as inhibitors of enzymes involved in disease pathways, particularly those related to cancer and inflammatory diseases. Research is ongoing to explore its full therapeutic potential.
Industry
Industrially, the compound is employed in the manufacture of specialty chemicals, including advanced polymers and materials with specific desired properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide involves interactions with molecular targets such as enzymes and receptors. Its sulfonamide and amide groups enable it to form strong hydrogen bonds and electrostatic interactions with active sites, inhibiting or modulating their activity. This can interfere with biochemical pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide and amide derivatives such as:
N-(4-aminophenyl)-2-methylpropanamide: : Lacks the ethanesulfonyl-quinoline moiety, leading to different chemical and biological properties.
4-(1-ethanesulfonyl)-1,2,3,4-tetrahydroquinoline sulfonamide: : Lacks the 2-methylpropanamide group.
N-(4-{[1-benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide: : Similar, but with a benzenesulfonyl group instead of ethanesulfonyl, leading to variations in its chemical reactivity and biological activity.
Uniqueness
What sets N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)-2-methylpropanamide apart is its specific combination of functional groups, which endows it with a distinct reactivity profile and a broad spectrum of potential applications in science and industry. This unique structure allows for specific interactions with biological targets, making it a molecule of interest in both fundamental and applied research.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-30(26,27)24-13-5-6-16-14-18(9-12-20(16)24)23-31(28,29)19-10-7-17(8-11-19)22-21(25)15(2)3/h7-12,14-15,23H,4-6,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZNUHLVKVBGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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